2-(3-Bromopropyl)furan

Description

Significance of Furan (B31954) and its Derivatives in Contemporary Organic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives hold significant importance in organic chemistry. numberanalytics.comwikipedia.org Their prevalence in numerous natural products, pharmaceuticals, agrochemicals, and advanced materials underscores their synthetic utility. numberanalytics.com The furan motif is a key component in various bioactive molecules, contributing to their pharmacological properties. For instance, the antibiotic furazolidone (B1674277) contains a furan ring. numberanalytics.com The incorporation of furan rings can enhance a molecule's biological activity, metabolic stability, or pharmacokinetic profile. numberanalytics.com

Beyond the realm of pharmaceuticals, furan derivatives are instrumental in the development of new materials. numberanalytics.com For example, furfural, a simple furan derivative, is a precursor to polyfurfuryl alcohol, which is used in the production of thermosetting resins. numberanalytics.com The versatility of the furan ring allows for its transformation into a variety of other cyclic and acyclic compounds, making it a valuable starting material for the synthesis of complex natural products like terpenoids, alkaloids, and polyketides. numberanalytics.com

Overview of Reactivity Patterns within the Furan Heterocycle

The chemical behavior of furan is characterized by its aromatic nature, though it is less aromatic than its counterpart, benzene (B151609). numberanalytics.com This partial aromaticity, a result of the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair), dictates its reactivity. numberanalytics.com Furan is significantly more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. wikipedia.org

Electrophilic attack predominantly occurs at the C-2 position (and the equivalent C-5 position), as the carbocation intermediate formed is more stable, with three resonance structures, compared to the two resonance structures for attack at the C-3 position. uoanbar.edu.iq This high reactivity necessitates the use of mild reagents for electrophilic substitutions. ijabbr.com For instance, furan reacts with bromine at 0 °C to yield 2-bromofuran. wikipedia.org

The reactivity of furan is often compared to other five-membered aromatic heterocycles like pyrrole (B145914) and thiophene (B33073). The general order of reactivity towards electrophilic substitution is pyrrole >> furan > thiophene > benzene. msu.edu Furan's lower reactivity compared to pyrrole is attributed to the higher electronegativity of the oxygen atom, which holds its lone pair more tightly, making them less available for delocalization into the ring. pharmaguideline.com

Position of 2-(3-Bromopropyl)furan within the Landscape of Furan Chemistry Research

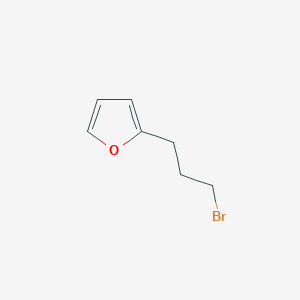

This compound is a derivative of furan that features a three-carbon chain with a terminal bromine atom attached to the second position of the furan ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis. The furan ring itself provides a platform for various chemical transformations, while the bromopropyl group introduces a reactive handle for a different set of reactions, primarily nucleophilic substitutions and cyclizations.

The presence of the bromine atom on the propyl chain allows for the facile introduction of other functional groups or the construction of new ring systems. This bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, the bromopropyl chain can be used to link the furan moiety to other molecular scaffolds, creating hybrid molecules with unique properties. ontosight.ai Research involving similar bromoalkyl-substituted heterocycles highlights their utility in constructing complex heterocyclic systems through cyclization reactions.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 92513-83-2 |

| Molecular Formula | C7H9BrO |

| Molecular Weight | 189.05 g/mol |

| Canonical SMILES | BrCCCC1=CC=CO1 |

| InChI Key | IIGJOLNIKPMEEH-UHFFFAOYSA-N |

Table 1: Chemical Properties of this compound. fluorochem.co.ukchemicalbook.comenaminestore.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGJOLNIKPMEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Mechanisms of 2 3 Bromopropyl Furan

Nucleophilic Substitution Reactions Involving the Bromopropyl Group

The bromine atom on the propyl side chain of 2-(3-bromopropyl)furan makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This facilitates nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. wikipedia.org These reactions are fundamental in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

In a typical SN2 reaction, an electron-rich nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the substrate, this compound, and the incoming nucleophile. libretexts.org A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the synthesis of a diverse array of furan (B31954) derivatives. edurev.in

Alternatively, under conditions that favor a carbocation intermediate, such as in the presence of a polar, protic solvent and a weaker nucleophile, an SN1 mechanism may occur. libretexts.org However, for a primary alkyl halide like this compound, the SN2 pathway is generally more common due to the relative instability of a primary carbocation. lumenlearning.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Mechanism |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol | SN2 |

| Alkoxide (RO⁻) | Ether | SN2 |

| Ammonia (NH₃) | Primary Amine | SN2 |

| Cyanide (CN⁻) | Nitrile | SN2 |

Elimination Reactions Facilitated by the Bromine Atom

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions. lumenlearning.com In these reactions, a proton is abstracted from the carbon atom adjacent to the one bearing the bromine atom (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.orgyoutube.com

The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction, which occurs in a single concerted step. lumenlearning.comlibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. lumenlearning.com For an E2 reaction to occur, the hydrogen atom to be removed and the bromine leaving group must be in an anti-periplanar conformation. lumenlearning.com The use of a strong, bulky base, such as potassium tert-butoxide, favors elimination over the competing nucleophilic substitution reaction. lumenlearning.com Zaitsev's rule generally predicts that the more substituted, and thus more stable, alkene will be the major product if there are multiple β-hydrogens that can be removed. libretexts.org

Table 2: Factors Favoring Elimination vs. Substitution

| Factor | Favors Elimination (E2) | Favors Substitution (SN2) |

|---|---|---|

| Base/Nucleophile | Strong, sterically hindered base (e.g., KOtBu) | Strong, unhindered nucleophile (e.g., NaOH) |

| Temperature | Higher temperatures | Lower temperatures |

| Substrate | More substituted alkyl halides | Primary alkyl halides |

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions. pearson.comchemicalbook.com In fact, furan is significantly more reactive than benzene (B151609) in such reactions. pearson.comchemicalbook.com The oxygen atom in the furan ring donates electron density to the ring through resonance, activating it towards attack by electrophiles. slideshare.net

Electrophilic attack preferentially occurs at the C2 (or α) position of the furan ring. pearson.comquora.com This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during the reaction. pearson.comchemicalbook.com When the electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the oxygen atom directly stabilizes the charge. pearson.com In contrast, attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com

Halogenation Reactions, including Bromination, of Furan Derivatives

Halogenation is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org Furan and its derivatives react readily with halogens like bromine and chlorine, often under mild conditions. researchgate.netpharmaguideline.com Due to the high reactivity of the furan ring, these reactions can sometimes lead to polyhalogenated products or even ring-opening if not carefully controlled. pharmaguideline.comiust.ac.ir For instance, the reaction of furan with bromine at room temperature can be vigorous. pharmaguideline.com To achieve mono-bromination, milder conditions are necessary, such as carrying out the reaction at low temperatures in a solvent like dioxane. pharmaguideline.com

The mechanism of bromination involves the attack of the electron-rich furan ring on the bromine molecule, leading to the formation of the stabilized sigma complex and a bromide ion. The bromide ion then acts as a base to remove a proton from the site of attack, restoring the aromaticity of the furan ring. pearson.com

Cycloaddition Reactions of Furan Derivatives

The reduced aromatic character of furan compared to benzene allows it to participate in various cycloaddition reactions, where it can act as a diene. quimicaorganica.org

Diels-Alder Reactions Involving Furan as a Diene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org Furan can serve as the diene component in these reactions. mdpi.com However, the Diels-Alder reaction with furan is often reversible, and the equilibrium can favor the starting materials, particularly with simple dienophiles. mdpi.com The reactivity of furan as a diene can be influenced by substituents on the ring; electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org

Computational studies have shown that furan is less reactive and less endo-selective in Diels-Alder reactions compared to cyclopentadiene. rsc.org The selectivity and reactivity can be modified by the presence of substituents at either the 2- or 3-positions of the furan ring. rsc.org

Reversible Electrophilic Substitution (ES) 'Click' Pathways

While not a direct cycloaddition of the furan ring itself, the concept of "click" chemistry, which emphasizes rapid, high-yield, and simple reactions, can be relevant to the functionalization of furan derivatives. The principles of creating complex molecules through simple, reliable reactions can be applied to the products of the previously mentioned transformations of this compound.

Metal-Catalyzed Coupling Reactions Involving this compound

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for the formation of carbon-carbon bonds. A primary pathway for these reactions involves the conversion of the bromopropyl group into an organometallic nucleophile, most commonly a Grignard reagent. This intermediate can then be coupled with other organic halides.

The Kumada-Corriu coupling is a notable example of such a transformation. wikipedia.org This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For this compound, the first step is the formation of its Grignard reagent, 3-(furan-2-yl)propylmagnesium bromide, by reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.org This reaction transforms the electrophilic carbon bonded to bromine into a highly nucleophilic carbon.

Once formed, this furan-containing Grignard reagent can be coupled with various aryl, vinyl, or alkyl halides. wikipedia.org Nickel-catalyzed couplings, for instance using nickel(II) complexes with phosphine (B1218219) ligands, are often employed due to their effectiveness and lower cost compared to palladium. nih.gov The catalytic cycle for these reactions generally involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the final product and regenerate the catalyst. nrochemistry.com The functional group tolerance of these reactions is a key consideration, as the highly basic nature of the Grignard reagent can be incompatible with acidic protons or certain carbonyl groups. nrochemistry.com However, specialized nickel pincer complexes have been developed that show tolerance to a wide array of functional groups, allowing for the coupling of Grignard reagents with substrates containing esters, nitriles, and amides. nih.gov

The following table illustrates potential Kumada coupling reactions starting from this compound.

Ring Opening and Rearrangement Processes in Furan Chemistry

The furan ring, despite possessing aromatic character, is susceptible to ring-opening and rearrangement reactions under specific conditions due to the presence of the oxygen heteroatom and lower resonance stabilization compared to benzene. wikipedia.org These reactions are often initiated by electrophilic attack, oxidation, or acidic conditions, leading to the loss of aromaticity and the formation of acyclic compounds.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can be protonated. This protonation disrupts the aromatic system and makes the ring susceptible to nucleophilic attack. For alkyl-substituted furans, this can lead to a cascade of reactions, including hydrolysis and rearrangement. researchgate.net The reaction of furfuryl alcohol, for instance, in the presence of acidic initiators and water, is known to produce open-chain structures containing ketone or ester moieties, alongside polymerization. mdpi.com The mechanism often involves the formation of a carbocation intermediate after protonation, which is then attacked by a nucleophile (like water), leading to a hemiacetal that subsequently opens to form a 1,4-dicarbonyl compound. researchgate.net The specific substituents on the furan ring can significantly influence the reaction pathway and the stability of the intermediates formed. researchgate.net

Oxidative Ring Opening: Furan derivatives can undergo oxidative ring cleavage. This can be achieved with various oxidizing agents. For example, oxidation of furylcarbinols with bromine in methanol (B129727) leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which can then undergo ring expansion or opening to yield keto-enal products. researchgate.net The reaction of furans with singlet oxygen or other oxidants can lead to endoperoxides, which are precursors to various acyclic products. This reactivity is a key feature of furan chemistry and highlights its diene-like character. wikipedia.org

Electrophile-Initiated Rearrangements: Electrophilic addition to the furan ring can initiate rearrangements. While simple halogenation can occur as a substitution reaction, under certain conditions, the initial addition product can be unstable and undergo further transformations. wikipedia.org For example, Lewis acid-catalyzed reactions of dihydrofuran acetals can proceed through a ring-opening mechanism followed by intramolecular cyclization (benzannulation) to form new polycyclic structures. mdpi.com These processes underscore the delicate balance between aromatic substitution and addition-elimination or rearrangement pathways in furan chemistry.

Formation and Reactivity of Transient Intermediates

The chemical transformations of this compound involve several key transient intermediates that dictate the reaction pathways and final products.

Organometallic Intermediates: The most significant transient intermediate formed from this compound is the Grignard reagent, 3-(furan-2-yl)propylmagnesium bromide . This species is generated by the oxidative insertion of magnesium metal into the carbon-bromine bond, a reaction typically carried out in an anhydrous ether solvent. leah4sci.comwikipedia.org The mechanism of formation is complex and thought to involve radical intermediates at the magnesium surface. leah4sci.comalfredstate.edu The resulting organomagnesium compound is highly reactive, behaving as a strong nucleophile and base due to the polarized C-Mg bond. wisc.edu Its utility in metal-catalyzed coupling reactions stems from its ability to undergo transmetalation with a transition metal catalyst (e.g., Ni or Pd), transferring the 3-(furan-2-yl)propyl group to the metal center, which is a crucial step in the catalytic cycle of cross-coupling reactions like the Kumada coupling. nrochemistry.com

Carbocationic Intermediates: In acidic media, the furan ring is susceptible to protonation. This leads to the formation of a resonance-stabilized carbocation, an arenium ion-like intermediate, which disrupts the aromaticity and activates the ring toward nucleophilic attack. youtube.com This protonated furan is a key intermediate in acid-catalyzed ring-opening reactions. researchgate.net Attack by a nucleophile, such as water, on this intermediate can lead to dihydrofuran derivatives which can then hydrolyze to acyclic dicarbonyl compounds. researchgate.netmdpi.com The stability of this carbocationic intermediate is influenced by substituents on the ring. The alkyl side chain at the 2-position of this compound would provide some stabilization to this intermediate through inductive effects.

The following table summarizes the key transient intermediates and their roles in the reactivity of this compound.

Applications of 2 3 Bromopropyl Furan in Advanced Synthetic Chemistry

Role as a Versatile Synthetic Intermediate (Synthon)

2-(3-Bromopropyl)furan is a bifunctional molecule, making it a highly valuable synthetic intermediate, or synthon. Its utility stems from the distinct reactivity of its two main components: the furan (B31954) ring and the terminal alkyl bromide.

The Furan Moiety : The furan ring is an electron-rich aromatic heterocycle. This property makes it susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the oxygen atom and distal to the side chain). It can also act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. Furthermore, the furan ring can be a precursor to 1,4-dicarbonyl compounds through oxidative ring-opening. iust.ac.irpharmaguideline.com

The Bromopropyl Chain : The propyl chain provides a flexible three-carbon spacer, while the terminal bromine atom is an excellent leaving group. This allows for a wide range of nucleophilic substitution reactions. This functionality enables the molecule to be coupled with various nucleophiles such as amines, thiols, alcohols, and carbanions, thereby introducing a wide array of functional groups.

The presence of these two reactive sites allows for a stepwise and controlled functionalization. For instance, the bromide can be displaced by a nucleophile, and subsequently, the furan ring can be modified, or vice-versa. This orthogonality in reactivity is a key feature of a versatile synthon.

Table 1: Potential Reactions of this compound as a Synthon

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Bromopropyl | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH), Cyanide (CN-) | Secondary/Tertiary Amines, Thioethers, Ethers, Nitriles |

| Furan Ring | Electrophilic Substitution | Nitrating agents, Halogens, Acylating agents | Nitrofurans, Halofurans, Acylfurans |

| Furan Ring | Diels-Alder Reaction | Maleimides, Acetylenedicarboxylates | Oxabicyclic adducts |

| Furan Ring | Ring Opening | Oxidizing agents (e.g., m-CPBA) | 1,4-Dicarbonyl compounds |

Building Block for the Construction of Diverse Heterocyclic Systems

The structure of this compound is ideally suited for the synthesis of a variety of new heterocyclic systems. The bromopropyl chain can be used to form a new ring by reacting with a nucleophile that is either introduced to the furan ring or is part of a separate reactant.

For example, reaction with a primary amine could lead to a secondary amine. If the furan ring is then activated, an intramolecular cyclization could potentially form a nitrogen-containing heterocyclic system fused or appended to the furan. Similarly, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of larger heterocyclic rings incorporating the three-carbon chain.

The furan ring itself can be a precursor to other heterocycles. For instance, under certain conditions, the furan ring can be converted into a pyrrole (B145914) or thiophene (B33073) ring, which would result in a propyl-substituted version of these heterocycles, further expanding the synthetic possibilities.

Precursor for the Elaboration of Complex Organic Molecules

In the context of multi-step organic synthesis, this compound can serve as an early-stage precursor for the construction of more complex molecular architectures, including natural products and their analogues. The furan moiety is a known precursor to various acyclic and carbocyclic structures. researchgate.netrsc.orguchicago.edunih.govrsc.org

The synthetic strategy could involve an initial reaction at the bromopropyl chain to attach a larger molecular fragment. Subsequent manipulation of the furan ring, for example, through a Diels-Alder reaction followed by ring rearrangement, could then be used to construct a complex polycyclic system. The flexibility of the propyl chain allows for the correct spatial orientation of reacting groups, which can be crucial for achieving high stereoselectivity in complex cyclization reactions.

Development of Functionalized Materials and Polymeric Architectures

The dual functionality of this compound also makes it a promising candidate for the development of novel functionalized materials and polymers.

While direct polymerization of this compound is not widely documented, furan-based monomers are of significant interest in polymer chemistry. The furan ring can participate in polymerization through various mechanisms. For example, it can be a component in ring-opening metathesis polymerization (ROMP) after being converted into a suitable strained monomer. weeiboo.com

Alternatively, the bromopropyl group can be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be polymerized, leading to a polymer with pendant furan rings. Such polymers could have interesting thermal and mechanical properties due to the rigid furan moiety in the side chain.

Table 2: Potential Polymerization Strategies Involving this compound Derivatives

| Monomer Synthesis Strategy | Polymerization Method | Resulting Polymer Structure |

|---|---|---|

| Conversion of bromide to an alkene (e.g., via elimination) | Radical or coordination polymerization | Polymer with furan-propyl side chains |

| Conversion of bromide to an acrylate or methacrylate | Radical polymerization (e.g., ATRP, RAFT) | Poly(acrylate/methacrylate) with furan-propyl ester side chains |

| Reaction of furan in a Diels-Alder reaction to form a norbornene derivative | Ring-Opening Metathesis Polymerization (ROMP) | Polynorbornene backbone with a furan-containing side group |

If a polymer is synthesized with pendant this compound units, both the furan ring and the bromide offer opportunities for post-polymerization modification. This is a powerful strategy for fine-tuning the properties of a material after the main polymer chain has been formed.

Functionalization via the Bromo Group : The bromine atoms along the polymer chain can be substituted with a variety of nucleophiles. This allows for the introduction of a high density of functional groups, which can alter the polymer's solubility, thermal properties, or reactivity. For example, reaction with a hydrophilic species could render the polymer water-soluble.

Functionalization via the Furan Ring : The furan rings on the polymer side chains can undergo reactions such as the Diels-Alder reaction. This is particularly interesting as the Diels-Alder reaction is often reversible. This could be used to create self-healing materials or materials for controlled release applications. The furan can react with a bismaleimide, for example, to form a cross-linked network that can be broken upon heating (retro-Diels-Alder) and reformed upon cooling.

Spectroscopic Characterization Methodologies for 2 3 Bromopropyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-(3-Bromopropyl)furan. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy for this compound allows for the identification and characterization of the different proton environments in the molecule. The furan (B31954) ring protons (H3, H4, and H5) exhibit characteristic chemical shifts in the aromatic region, influenced by the electron-donating oxygen atom and the electron-withdrawing effect of the alkyl substituent. The propyl chain protons show distinct signals in the aliphatic region, with their chemical shifts and splitting patterns determined by their proximity to the furan ring and the bromine atom.

The proton at position 5 of the furan ring is expected to be the most deshielded of the ring protons, appearing at the lowest field. The protons on the carbon adjacent to the bromine atom (Cγ) will also be significantly deshielded due to the electronegativity of bromine. The splitting patterns, governed by spin-spin coupling, provide information on the number of neighboring protons. For instance, the furan protons couple to each other, and the propyl chain protons exhibit coupling that reveals their sequential connectivity. stackexchange.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (furan) | 7.3 - 7.4 | dd | J = 1.9, 0.9 Hz |

| H3 (furan) | 6.2 - 6.3 | dd | J = 3.2, 0.9 Hz |

| H4 (furan) | 6.0 - 6.1 | dd | J = 3.2, 1.9 Hz |

| Hα (CH₂) | 2.8 - 2.9 | t | J = 7.5 Hz |

| Hγ (CH₂) | 3.4 - 3.5 | t | J = 6.7 Hz |

| Hβ (CH₂) | 2.1 - 2.2 | p | J = 7.1 Hz |

Note: Data are predicted based on known values for furan derivatives and alkyl bromides. The solvent is typically CDCl₃.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the furan ring carbons are characteristic of aromatic heterocyclic systems, with the carbon atom bonded to the oxygen (C2) being the most deshielded. The chemical shifts of the propyl chain carbons are influenced by their hybridization and proximity to electronegative atoms. publish.csiro.aulibretexts.org The carbon atom directly attached to the bromine (Cγ) will appear at a lower field compared to the other aliphatic carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | 152 - 154 |

| C5 (furan) | 141 - 142 |

| C3 (furan) | 110 - 111 |

| C4 (furan) | 105 - 106 |

| Cα (CH₂) | 28 - 30 |

| Cβ (CH₂) | 32 - 34 |

| Cγ (CH₂) | 33 - 35 |

Note: Data are predicted based on known values for 2-substituted furans and alkyl bromides. The solvent is typically CDCl₃. rsc.orgchemicalbook.combhu.ac.in

Advanced NMR Techniques for Related Compounds

For more complex derivatives of this compound or for unambiguous assignment of signals, advanced 2D NMR techniques are employed. researchgate.netipb.pt These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for tracing the connectivity of the propyl chain and confirming the relative positions of the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connection between the propyl side chain and the furan ring, for example, by observing a correlation from the α-protons of the propyl chain to the C2 and C3 carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For derivatives with more complex stereochemistry, NOESY can be used to determine the relative configuration and preferred conformations in solution. nih.govweebly.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. chemguide.co.uk This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). acs.org

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for this compound would include the loss of a bromine radical, leading to a prominent peak at m/z corresponding to the C₇H₉O⁺ fragment. Further fragmentation could involve cleavage of the propyl chain and fragmentation of the furan ring itself. The furan ring is known to fragment via the loss of CO and C₂H₂. ed.ac.ukresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 188/190 | [C₇H₉BrO]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 109 | [C₇H₉O]⁺ | Loss of Br radical |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, from cleavage of the Cα-Cβ bond |

| 39 | [C₃H₃]⁺ | Common fragment from furan ring breakdown |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the furan ring and the alkyl bromide moiety. missouri.edu

The furan ring exhibits several characteristic bands:

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

The C-O-C stretching of the furan ether linkage gives rise to strong absorptions in the 1250-1000 cm⁻¹ range. udayton.eduglobalresearchonline.net

Out-of-plane C-H bending vibrations for the 2-substituted furan ring are also expected. chemicalpapers.com

The alkyl portion of the molecule will show:

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

The C-Br stretching vibration, which is characteristic of alkyl bromides, typically appears in the fingerprint region, around 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3120 | C-H stretch | Furan ring |

| 2960-2850 | C-H stretch | Propyl chain |

| ~1590, ~1510 | C=C stretch | Furan ring |

| ~1465 | CH₂ bend | Propyl chain |

| ~1150 | C-O-C stretch | Furan ring |

| ~740 | C-H out-of-plane bend | 2-substituted furan |

| 690-515 | C-Br stretch | Alkyl bromide |

X-ray Crystallography for Absolute Structure and Conformational Analysis

For this compound, crystallographic analysis would confirm the planarity of the furan ring and determine the conformation of the propyl side chain. nih.govwikipedia.org This includes the torsion angles that define the orientation of the chain relative to the ring and the arrangement of the atoms leading to the terminal bromine. This information is valuable for understanding intermolecular interactions in the crystal lattice and can be used to correlate solid-state structure with properties observed in solution or in theoretical models. researchgate.net

Theoretical and Computational Studies on 2 3 Bromopropyl Furan

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For a molecule like 2-(3-Bromopropyl)furan, DFT calculations could provide optimized geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding its behavior. Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used for furan (B31954) derivatives to achieve a balance between accuracy and computational cost. Such studies on other furan derivatives have successfully predicted molecular geometries and other properties that are in good agreement with experimental data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For furan itself, the HOMO is a π-orbital with significant electron density on the carbon atoms, particularly at the 2 and 5 positions, making these sites susceptible to electrophilic attack. The introduction of a 3-bromopropyl substituent at the 2-position would be expected to influence the energy and distribution of these frontier orbitals. The electron-withdrawing nature of the bromine atom and the alkyl chain would likely lower the energy of both the HOMO and LUMO. A quantitative analysis for this compound would require specific calculations to determine the precise energy levels and the HOMO-LUMO gap, which would, in turn, provide insights into its kinetic stability and reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves locating transition states and intermediates, and calculating activation energies. For this compound, several reactions could be of interest, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the furan ring.

For instance, the formation of a Grignard reagent from this compound is a plausible and synthetically important reaction. Computational studies on Grignard reagent formation from other alkyl halides have explored both concerted and single-electron transfer (SET) mechanisms. A theoretical investigation could determine the preferred pathway for this compound by calculating the energy barriers for each potential mechanism.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted furans can lead to multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational methods can predict the most likely outcome by comparing the activation energies of the different reaction pathways leading to various isomers.

For example, in electrophilic substitution reactions on the furan ring of this compound, the incoming electrophile could attack at the C3, C4, or C5 positions. DFT calculations could model the transition states for each of these attacks. The pathway with the lowest activation energy would correspond to the major product, thus predicting the regioselectivity of the reaction. The directing effect of the 2-(3-bromopropyl) group would be a key factor in these predictions.

Molecular Modeling and Simulation Approaches in Furan Chemistry

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can provide insights into the behavior of furan derivatives in condensed phases. These methods can be used to study solvation effects, conformational preferences of flexible side chains (like the bromopropyl group), and intermolecular interactions in liquids or materials.

For this compound, MD simulations could be employed to understand its behavior in different solvents, which can have a significant impact on reaction rates and selectivity. By simulating the molecule's dynamics and its interactions with solvent molecules, one could gain a more complete picture of its chemical reactivity in a realistic environment.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromopropyl)furan, and what factors influence reaction yields?

- Methodological Answer : Synthetic routes often involve alkylation or halogenation of furan derivatives. For example, Grignard reactions using brominated precursors (e.g., 2-(3-bromopropyl)-1,3-dioxolane) with magnesium and copper(I) iodide catalysts in tetrahydrofuran (THF) at controlled temperatures (-78°C to 20°C) yield intermediates that can be further functionalized . Key factors include:

- Temperature control : Low temperatures (-78°C) minimize side reactions.

- Catalyst selection : Copper iodide enhances coupling efficiency.

- Solvent purity : Anhydrous THF prevents hydrolysis.

Reaction yields (78–92%) depend on precise stoichiometry and stepwise addition of reagents .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 267.95 g/mol for 2-Bromo-5-(3-bromopropyl)furan) .

- X-ray Crystallography : Determines crystal packing and dihedral angles (e.g., 1.00° for related isoindoline derivatives) .

Purity is assessed via thin-layer chromatography (TLC) and HPLC, with ≥95% purity often required for biological studies .

Q. What safety protocols are recommended when working with this compound, given its potential hazards?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Store at -20°C in amber glass vials to prevent light-induced degradation .

Toxicity data for analogous furans (e.g., hepatic hyperplasia in rodents) suggest strict exposure limits (<1 ppb) .

Advanced Research Questions

Q. How does the bromopropyl substituent influence the reactivity of the furan ring in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura couplings with boronic acids (e.g., phenylboronic acid derivatives) . Reactivity trends:

- Electronic effects : Bromine’s electronegativity polarizes the furan ring, enhancing electrophilic substitution.

- Steric effects : The propyl chain may hinder access to reactive sites, requiring bulky ligands (e.g., SPhos) to stabilize intermediates .

Comparative studies with chloropropyl analogs show slower reaction kinetics due to weaker C-Br bond dissociation energy .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions arise from variations in assay conditions or structural analogs. Resolution strategies include:

- Dose-response studies : Establish EC values across multiple cell lines.

- Structural analogs : Compare activities of bromo-, chloro-, and iodopropyl derivatives to isolate halogen-specific effects .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzyme active sites .

For example, benzofuran analogs with similar substituents show divergent receptor binding due to subtle steric differences .

Q. In multi-step syntheses involving this compound, how are intermediates optimized to prevent degradation?

- Methodological Answer :

- Protecting groups : Use dioxolane or ethylene acetal groups to shield reactive carbonyls during alkylation .

- Low-temperature quenching : Halt reactions at -30°C to stabilize intermediates.

- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Degradation pathways (e.g., elimination to form alkenes) are minimized by avoiding prolonged heating (>60°C) .

Q. How do computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Analyze conformational stability in aqueous solutions (e.g., GROMACS).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic attack sites.

- Pharmacophore modeling : Map hydrophobic (bromopropyl) and hydrogen-bonding (furan oxygen) features against protein targets .

For instance, virtual screening of furan derivatives against viral glycoproteins (e.g., Ebolavirus) prioritizes candidates for in vitro testing .

Q. What role does this compound play in the synthesis of heterocyclic compounds?

- Methodological Answer : It serves as a versatile intermediate:

- Cyclopropanation : Reacts with diazo compounds to form bicyclic structures.

- Ring-expansion reactions : Catalyzed by palladium, forms seven-membered rings via C-H activation .

Compared to 2-(chloromethyl)furan, the bromopropyl group enhances regioselectivity in Diels-Alder reactions due to improved leaving-group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.